

# Physical and chemical characteristics of 2-methyl-N-pentylcyclohexan-1-amine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-methyl-N-pentylcyclohexan-1-amine

Cat. No.: B7808575

[Get Quote](#)

## An In-depth Technical Guide to 2-methyl-N-pentylcyclohexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-methyl-N-pentylcyclohexan-1-amine** (CAS No: 1019586-97-0). Due to the limited availability of experimental data in peer-reviewed literature, this document combines known information from chemical suppliers with predicted properties and inferred methodologies based on established chemical principles and analogous compounds. The guide covers the compound's structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and expected spectroscopic characteristics. As of the date of this publication, no public data exists regarding the biological activity or associated signaling pathways of this compound.

### Introduction

**2-methyl-N-pentylcyclohexan-1-amine** is a secondary amine featuring a substituted cyclohexane ring. Its structure, containing both a cyclic alkyl moiety and an N-pentyl group, suggests potential applications in materials science, as a synthetic intermediate, or in medicinal

chemistry, where substituted cyclohexylamines are known to exhibit a range of biological activities. This guide aims to consolidate the available information and provide a predictive framework for the experimental handling and characterization of this molecule.

## Physicochemical Properties

Experimental data on the physical properties of **2-methyl-N-pentylcyclohexan-1-amine** are not readily available in the public domain. The following table summarizes its basic identifiers and computed physicochemical parameters.[\[1\]](#)

Property	Value	Source
CAS Number	1019586-97-0	ChemScene <a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>25</sub> N	ChemScene <a href="#">[1]</a>
Molecular Weight	183.33 g/mol	ChemScene <a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	12.03 Å <sup>2</sup>	ChemScene (Computed) <a href="#">[1]</a>
LogP (Octanol-Water Partition Coefficient)	3.3449	ChemScene (Computed) <a href="#">[1]</a>
Hydrogen Bond Donors	1	ChemScene (Computed) <a href="#">[1]</a>
Hydrogen Bond Acceptors	1	ChemScene (Computed) <a href="#">[1]</a>
Rotatable Bonds	5	ChemScene (Computed) <a href="#">[1]</a>

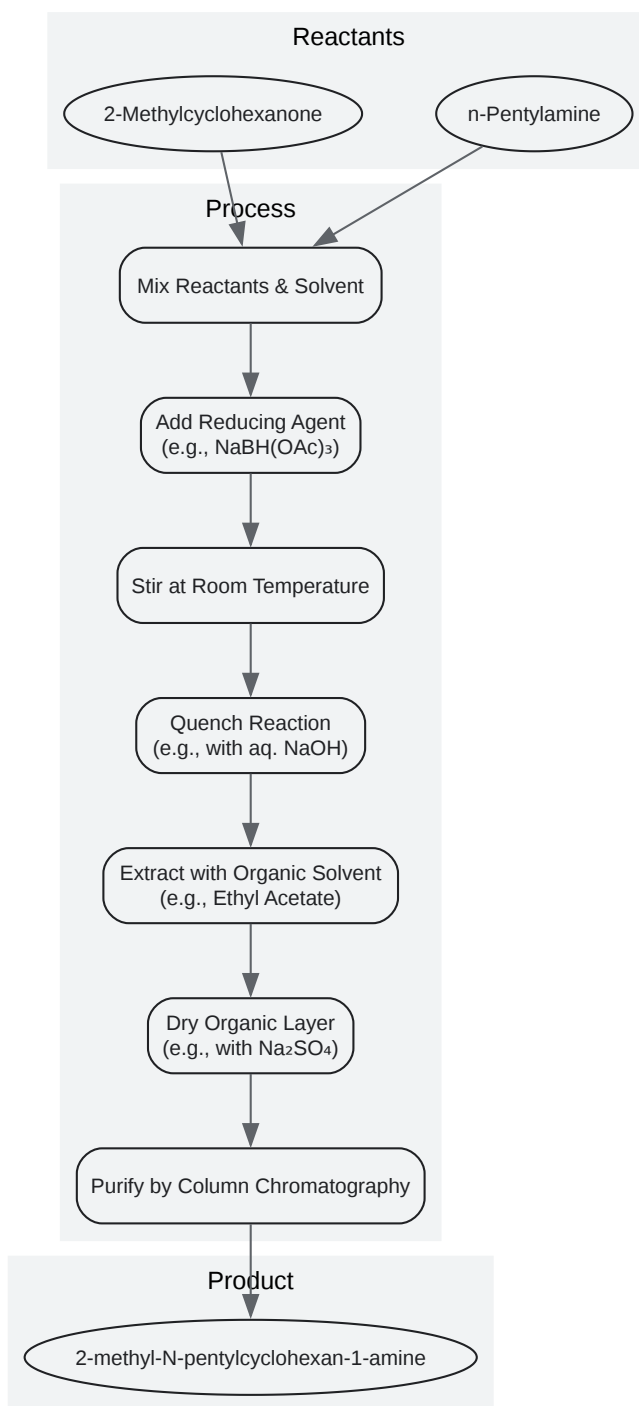
## Synthesis

A likely and efficient method for the synthesis of **2-methyl-N-pentylcyclohexan-1-amine** is the reductive amination of 2-methylcyclohexanone with n-pentylamine. This well-established reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

## Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for **2-methyl-N-pentylcyclohexan-1-amine**.

Proposed Synthesis of 2-methyl-N-pentylcyclohexan-1-amine



[Click to download full resolution via product page](#)

Caption: Workflow for the proposed synthesis via reductive amination.

## Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard procedures for reductive amination. Optimization of reaction conditions may be necessary.

Materials:

- 2-Methylcyclohexanone
- n-Pentylamine
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

Procedure:

- To a solution of 2-methylcyclohexanone (1.0 eq) in dichloromethane (DCM, 0.2 M) is added n-pentylamine (1.1 eq).
- The mixture is stirred at room temperature for 30 minutes.
- Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

- The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
- Upon completion, the reaction is quenched by the slow addition of saturated aqueous  $\text{NaHCO}_3$  solution.
- The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).
- The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure **2-methyl-N-pentylcyclohexan-1-amine**.

## Chemical Reactivity

As a secondary amine, **2-methyl-N-pentylcyclohexan-1-amine** is expected to exhibit typical reactivity for this functional group. It will be basic and can be protonated by acids to form ammonium salts. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with various electrophiles. Potential reactions include:

- Alkylation: Reaction with alkyl halides to form tertiary amines or quaternary ammonium salts.
- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Oxidation: Susceptible to oxidation, with the outcome depending on the oxidizing agent used.

## Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.

## Infrared (IR) Spectroscopy

- N-H Stretch: A single, weak to medium intensity absorption band is expected in the region of 3300-3500  $\text{cm}^{-1}$ , characteristic of a secondary amine.
- C-H Stretch: Multiple sharp peaks are expected in the 2850-2960  $\text{cm}^{-1}$  region due to the C-H stretching vibrations of the cyclohexyl and pentyl groups.
- N-H Bend: A bending vibration may be observed around 1550-1650  $\text{cm}^{-1}$ , although it can sometimes be weak or absent.
- C-N Stretch: A weak to medium absorption is expected in the 1020-1250  $\text{cm}^{-1}$  range.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:
  - N-H Proton: A broad singlet is expected, the chemical shift of which will be concentration and solvent dependent. This peak will disappear upon  $\text{D}_2\text{O}$  exchange.
  - Cyclohexyl and Pentyl Protons: A complex series of overlapping multiplets is expected in the upfield region (approximately 0.8-2.5 ppm).
  - CH-N Proton: The proton on the carbon attached to the nitrogen in the cyclohexane ring is expected to be a multiplet in the downfield region of the aliphatic signals (approximately 2.5-3.0 ppm).
  - $\text{CH}_2$ -N Protons: The methylene protons on the pentyl group adjacent to the nitrogen are expected to be a triplet around 2.5-2.8 ppm.
  - Methyl Protons: A doublet for the methyl group on the cyclohexane ring and a triplet for the terminal methyl group of the pentyl chain are expected in the upfield region (approximately 0.8-1.2 ppm).
- $^{13}\text{C}$  NMR:
  - Multiple signals are expected in the aliphatic region (approximately 10-60 ppm).

- The carbon atom of the cyclohexane ring bonded to the nitrogen (C-N) is expected to be in the range of 50-60 ppm.
- The carbon atom of the pentyl group bonded to the nitrogen (CH<sub>2</sub>-N) is also expected in a similar downfield aliphatic region.

## Mass Spectrometry (MS)

- Molecular Ion (M<sup>+</sup>): The molecular ion peak is expected at m/z = 183.
- Fragmentation: Alpha-cleavage is a characteristic fragmentation pathway for amines. This would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of resonance-stabilized iminium ions. The major fragments would likely result from the loss of a butyl radical from the pentyl group or cleavage within the cyclohexane ring.

## Biological Activity and Signaling Pathways

A thorough search of scientific databases and patent literature did not yield any information on the biological activity, mechanism of action, or associated signaling pathways for **2-methyl-N-pentylcyclohexan-1-amine**. Therefore, no diagrams for signaling pathways or experimental workflows related to biological testing can be provided at this time. The biological effects of this compound remain an area for future investigation.

## Conclusion

**2-methyl-N-pentylcyclohexan-1-amine** is a compound for which basic chemical identifiers are known, but extensive experimental characterization is lacking in the public domain. This guide provides a predictive framework for its synthesis and spectroscopic properties based on established chemical principles. The absence of any reported biological activity highlights an opportunity for future research to explore the potential of this molecule in various scientific and industrial applications. Researchers investigating this compound are encouraged to perform thorough characterization to establish its physical, chemical, and biological properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-methyl-N-pentylcyclohexan-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7808575#physical-and-chemical-characteristics-of-2-methyl-n-pentylcyclohexan-1-amine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)